Methyl 2-(3-formylphenoxy)propanoate
Overview
Description
“Methyl 2-(3-formylphenoxy)propanoate” is a chemical compound . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves esterification or carboalkoxylation . For instance, methyl propanoate can be synthesized by esterification of propionic acid with methanol . Industrially, it can be prepared by carboalkoxylation, i.e., the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-formylphenoxy)propanoate” can be represented by the InChI code:1S/C11H12O4/c1-8(11(13)14-2)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3
. This indicates that the compound has a molecular weight of 208.21 . Physical And Chemical Properties Analysis
“Methyl 2-(3-formylphenoxy)propanoate” is a liquid at room temperature . The compound has a molecular weight of 208.21 .Scientific Research Applications
Sorption of Phenoxy Herbicides
Werner et al. (2012) reviewed experiments on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, suggesting that soil organic matter and iron oxides are relevant sorbents for these compounds. This insight may be relevant when considering the environmental fate or behavior of related compounds like Methyl 2-(3-formylphenoxy)propanoate in agricultural settings or pollution studies (Werner, Garratt, & Pigott, 2012).
Fluorescent Chemosensors
Roy (2021) discussed the use of 4-Methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for the development of chemosensors, capable of detecting various analytes. The presence of formyl groups, as seen in DFP and by extension potentially in Methyl 2-(3-formylphenoxy)propanoate, offers opportunities to modulate sensing selectivity and sensitivity (Roy, 2021).
Branched Chain Aldehydes in Foods
Smit, Engels, & Smit (2009) reviewed the production and breakdown pathways of branched aldehydes, important for flavor in many food products. This study might offer a framework for understanding how derivatives of phenoxy compounds, including Methyl 2-(3-formylphenoxy)propanoate, could influence food chemistry and flavor profiles (Smit, Engels, & Smit, 2009).
Synthetic Applications
Farooq & Ngaini (2019) reviewed the synthesis and applications of Methyl-2-formyl benzoate, highlighting its role as a precursor in organic synthesis due to various pharmacological activities. While discussing a different compound, this review underscores the importance of formyl-functionalized compounds in pharmaceutical applications, suggesting potential areas of interest for Methyl 2-(3-formylphenoxy)propanoate (Farooq & Ngaini, 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(3-formylphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYICAICUHXILNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596014 | |
Record name | Methyl 2-(3-formylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-formylphenoxy)propanoate | |
CAS RN |
140451-38-3 | |
Record name | Methyl 2-(3-formylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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